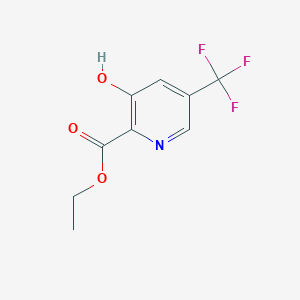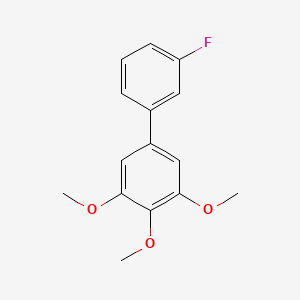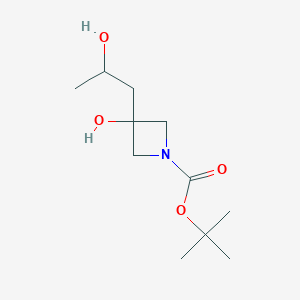
Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and appropriate alcohols under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like tosyl chloride or mesyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The azetidine ring is a bioisostere of other nitrogen-containing heterocycles, which can be used to modulate the biological activity of drug candidates.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and functional groups make it a versatile compound for industrial applications.
Mecanismo De Acción
The mechanism by which tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s binding affinity and selectivity for these targets, affecting its pharmacological properties.
Comparación Con Compuestos Similares
- Tert-butyl 3-hydroxy-3-(2-oxopropyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
Comparison: Tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of both hydroxyl and tert-butyl groups, which can influence its reactivity and solubility
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-3-(2-hydroxypropyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-8(13)5-11(15)6-12(7-11)9(14)16-10(2,3)4/h8,13,15H,5-7H2,1-4H3 |
Clave InChI |
CXYJVHAKZACXGG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(CN(C1)C(=O)OC(C)(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobenzo[b]thiophene-2-carbaldehyde](/img/structure/B13008492.png)
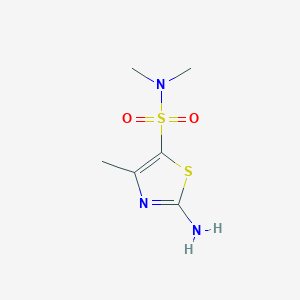


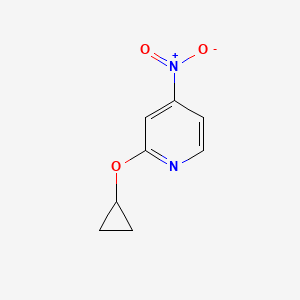
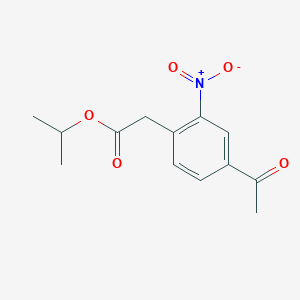
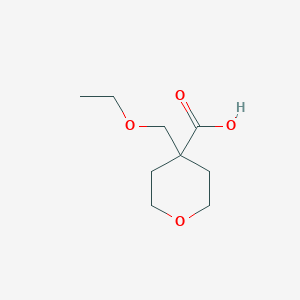
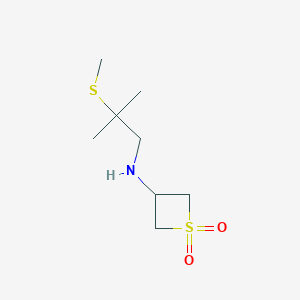
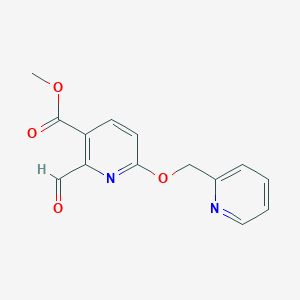
![6-Bromo-7-methyl-5-phenyl-3H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B13008547.png)
![(1R,5S)-7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13008548.png)
![N-(3-chlorophenyl)-2-[2-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetamide](/img/structure/B13008567.png)
